molecular formula C8H4O4 B14895626 6-Hydroxybenzofuran-2,3-dione

6-Hydroxybenzofuran-2,3-dione

Cat. No.: B14895626
M. Wt: 164.11 g/mol
InChI Key: BCWLZDSPFJCVMI-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Core Structures in Chemical Biology and Material Sciences

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged scaffold in chemical and biological sciences. wikipedia.orgnih.gov This structural motif is a cornerstone in a vast number of natural and synthetic compounds. nih.govresearchgate.net In nature, benzofuran derivatives are found in a variety of higher plants, including those from the Asteraceae and Moraceae families. nih.govnih.govrsc.org

The significance of the benzofuran core is most prominent in medicinal chemistry, where its derivatives have demonstrated a wide spectrum of pharmacological activities. rsc.org These compounds are investigated for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and antitumor agents. nih.govrsc.orgacs.orgresearchgate.net The versatility of the benzofuran nucleus allows medicinal chemists to synthesize novel derivatives with potential therapeutic applications for a range of conditions, including diabetes, HIV, tuberculosis, and neurodegenerative diseases. nih.govacs.org Several clinically approved drugs feature the benzofuran core, such as the antiarrhythmic drug amiodarone (B1667116) and the gout treatment benzbromarone, underscoring the therapeutic value of this heterocyclic system. rsc.orgacs.org

Beyond pharmaceuticals, benzofuran derivatives are integral to material sciences. They have been utilized in the development of organic electronics, such as organic photovoltaics and field-effect transistors. nih.govacs.org Furthermore, their structural properties make them suitable for creating various polymers, including polyamides and polyesters, as well as industrial dyes and photosensitizing materials. researchgate.netnih.gov

Structural Classification and Nomenclature of Hydroxybenzofuran Diones

6-Hydroxybenzofuran-2,3-dione is classified as a heterocyclic compound. Its core is the benzofuran structure. wikipedia.org The nomenclature precisely describes its chemical features: the "6-Hydroxy" prefix indicates a hydroxyl (-OH) group attached to the sixth carbon of the benzofuran ring system. The "2,3-dione" suffix specifies the presence of two ketone (C=O) groups at the second and third positions of the furan ring portion of the scaffold.

This compound is part of a broader family of hydroxybenzofuran diones. The specific positioning of the hydroxyl and dione (B5365651) functional groups is critical to the molecule's identity and chemical properties. Isomers, such as benzofuran-4,5-diones, exist where the ketone groups are located on the benzene portion of the ring system, leading to different chemical reactivity and biological activity. nih.gov

Below is a data table summarizing the key chemical identifiers for this compound.

PropertyValue
CAS Number 1443543-56-3 chemscene.com
Molecular Formula C₈H₄O₄ chemscene.com
Molecular Weight 164.11 g/mol chemscene.com

This data is based on available chemical database information.

Historical Context of Benzofuran-2,3-dione (B1329812) Derivatives in Organic Chemistry

The history of benzofuran chemistry dates back to 1870, when Perkin first reported the synthesis of the parent benzofuran ring. acs.org Since this discovery, the synthesis of benzofuran derivatives has become a significant area of focus for organic chemists, driven by the wide-ranging applications of these compounds. rsc.orgacs.org

The development of synthetic methodologies for benzofuran derivatives has been extensive, with numerous strategies emerging over the decades. organic-chemistry.org Early methods often relied on classical cyclization reactions. Modern organic synthesis has introduced more sophisticated and efficient approaches, including various transition-metal-catalyzed reactions utilizing copper and palladium, which allow for precise control over the construction of the benzofuran core. nih.govacs.orgdtu.dk One-pot syntheses and microwave-assisted routes have also been developed to streamline the creation of these molecules. organic-chemistry.orgdtu.dk

The synthesis of dione derivatives, such as benzofuran-2,3-diones and their isomers, often involves the oxidation of hydroxylated benzofuran precursors. nih.gov For instance, benzofuran-4,5-diones have been prepared through the oxidation of the corresponding 5-hydroxybenzofuran derivatives. nih.gov The study of related heterocyclic diones, such as isatin (B1672199) (1H-indole-2,3-dione), has also influenced the field, providing insights into the reactivity and potential applications of the dione functionality on a heterocyclic ring. nih.gov The synthesis of isatin-benzofuran hybrids represents a more recent endeavor to combine the structural features of these two important classes of compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4O4

Molecular Weight

164.11 g/mol

IUPAC Name

6-hydroxy-1-benzofuran-2,3-dione

InChI

InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)12-8(11)7(5)10/h1-3,9H

InChI Key

BCWLZDSPFJCVMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C2=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Hydroxybenzofuran 2,3 Dione Systems

Electron Density Distribution and Reactivity Predictions

The electron density distribution in 6-Hydroxybenzofuran-2,3-dione is highly polarized, which is key to predicting its reactivity. The molecule features several distinct reactive sites:

The Dione (B5365651) System : The C2 and C3 carbonyl groups are potent electron-withdrawing groups. The C3-carbonyl, being a ketone, is highly electrophilic. The C2-carbonyl is part of a lactone (a cyclic ester) and is also electrophilic, though generally less reactive towards nucleophiles than the C3-ketone.

The Benzene (B151609) Ring : The aromatic ring is influenced by two opposing electronic effects. The fused furanone ring acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. Conversely, the 6-hydroxyl group is a strong electron-donating group, which activates the ring, particularly at the ortho (C5 and C7) positions.

The 6-Hydroxyl Group : The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. The proton is acidic and can be removed by a base.

The Furan (B31954) Oxygen : The oxygen atom within the furan ring (O1) also has lone pairs and can act as a Lewis base.

Computational methods such as Density Functional Theory (DFT) are instrumental in providing a quantitative picture of this electron distribution. dntb.gov.uanih.gov Although specific DFT studies on this compound are not widely available, analysis of related benzofuran (B130515) and phenol (B47542) structures suggests that the highest positive charge density would be located at the C2 and C3 carbonyl carbons, marking them as the primary sites for nucleophilic attack. dntb.gov.uanih.govrsc.org The highest negative charge density would be concentrated on the carbonyl and hydroxyl oxygen atoms.

Table 1: Predicted Reactivity at Key Atomic Sites of this compound
Atomic SitePredicted Electronic CharacterExpected Type of ReactivityInfluencing Factors
C2 (Carbonyl)Highly Electrophilic (δ+)Nucleophilic Addition (potential ring-opening)Adjacent to two oxygen atoms; part of a lactone.
C3 (Carbonyl)Highly Electrophilic (δ+)Nucleophilic Addition, Condensation ReactionsKetone functionality; adjacent to an ester carbonyl.
C5 & C7 (Aromatic)Electron-Rich (δ-)Electrophilic Aromatic SubstitutionActivated by the ortho/para-directing 6-hydroxyl group. youtube.com
O (6-Hydroxyl)Nucleophilic (δ-), Acidic ProtonAlkylation, Acylation, DeprotonationLone pairs on oxygen; phenolic proton. nih.gov
O (Carbonyls)Nucleophilic/Lewis Basic (δ-)Coordination to Lewis acids, ProtonationLone pairs on oxygen.

Nucleophilic and Electrophilic Reactivity at Dione Centers

The dione system at the C2 and C3 positions is the most reactive part of the molecule. The reactivity mirrors that of isatins, where the C3-keto group is a focal point for a wide array of chemical transformations. nih.gov

Nucleophilic Reactivity : The C3-carbonyl carbon is highly susceptible to attack by nucleophiles. This reactivity is the basis for many derivatization strategies. Common reactions include:

Aldol-type Condensations : Reaction with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) or ketones, typically base-catalyzed, leads to the formation of C3-substituted benzylidene derivatives. A similar reaction is seen in the formation of indophenin from isatin (B1672199). youtube.com

Addition of Organometallic Reagents : Grignard reagents and organolithium compounds add to the C3-carbonyl to form tertiary alcohols.

Wittig Reaction : Reaction with phosphorus ylides can convert the C3-carbonyl group into an exocyclic double bond.

Hydrazone and Oxime Formation : Condensation with hydrazine (B178648) and its derivatives, or with hydroxylamine, readily forms the corresponding C3-hydrazones and C3-oximes.

The C2-lactone carbonyl is less reactive but can be attacked by strong nucleophiles like hydroxide (B78521) ions, leading to the cleavage of the furan ring and the formation of a (2-carboxyphenyl)glyoxylic acid salt, analogous to the formation of isatinates from isatin. scielo.br

Electrophilic Reactivity : While the carbon atoms of the dione are electrophilic, the carbonyl oxygen atoms are nucleophilic and can react with electrophiles. For instance, they can be protonated by strong acids or coordinate to Lewis acids. This activation enhances the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack. This principle is used in Lewis acid-catalyzed reductions of related β-hydroxy ketones. youtube.com

Reaction Pathways Involving the 6-Hydroxyl Group

The phenolic hydroxyl group at the C6 position imparts reactivity characteristic of phenols. youtube.comyoutube.com This functional group can participate in reactions both as a nucleophile and as a directing group for electrophilic substitution on the aromatic ring.

Acidity and Salt Formation : As a phenol, the 6-hydroxyl group is weakly acidic and will react with strong bases, such as sodium hydroxide, to form a sodium phenoxide salt. youtube.com This deprotonation enhances the nucleophilicity of the oxygen.

O-Alkylation and O-Acylation : The phenoxide, generated in situ, is a potent nucleophile and can react with alkyl halides (e.g., methyl iodide) in a Williamson ether synthesis to yield the corresponding 6-alkoxy derivative. Similarly, reaction with acyl chlorides or anhydrides will produce the 6-acyloxy ester. youtube.comnih.gov

Directing Effect in Electrophilic Aromatic Substitution : The hydroxyl group is a powerful activating, ortho-, para-directing group. It will direct incoming electrophiles, such as in nitration or halogenation reactions, to the C5 and C7 positions of the benzene ring. youtube.com This allows for selective functionalization of the aromatic portion of the molecule.

Mechanistic Studies of Derivatization Reactions

Mechanistic studies, often supported by computational chemistry, are crucial for understanding and predicting the outcomes of derivatization reactions involving complex scaffolds like this compound.

One of the most powerful derivatization methods for related dione systems like isatin is the 1,3-dipolar cycloaddition. nih.govwikipedia.orgorganic-chemistry.org A plausible and analogous mechanism for this compound involves an in-situ generation of an azomethine ylide.

The proposed mechanism proceeds as follows:

Ylide Formation : The C3-carbonyl of this compound condenses with an amino acid (such as sarcosine (B1681465) or proline) to form a zwitterionic intermediate.

Decarboxylation : This intermediate undergoes spontaneous decarboxylation (loss of CO₂) to generate a highly reactive 1,3-dipole, specifically an azomethine ylide.

Cycloaddition : The azomethine ylide is then trapped in situ by a dipolarophile (e.g., an alkene or alkyne like dimethyl acetylenedicarboxylate) in a [3+2] cycloaddition reaction. wikipedia.orgorganic-chemistry.org This concerted, pericyclic reaction forms a five-membered heterocyclic ring, resulting in complex spiro-heterocyclic structures in a single step. nih.gov

This reaction is highly valuable as it can generate multiple stereocenters with a high degree of regio- and stereocontrol. nih.gov

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. dntb.gov.uabohrium.com For this compound, DFT calculations could provide deep insights into its reactivity:

Transition State Analysis : DFT can be used to locate and calculate the energies of transition states for various reaction pathways, such as the steps in the 1,3-dipolar cycloaddition. rsc.org This allows chemists to predict which pathway is kinetically favored.

Reaction Energetics : Calculation of the potential energy surface helps to determine whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). bohrium.com

Regioselectivity Prediction : In reactions where multiple isomers can be formed, such as electrophilic aromatic substitution, DFT can predict the most likely product by comparing the stabilities of the possible reaction intermediates (sigma complexes). echemi.comstackexchange.com

Frontier Molecular Orbital (FMO) Theory : FMO analysis, a component of DFT studies, can explain the reactivity in pericyclic reactions like the [3+2] cycloaddition. By examining the energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, the feasibility and regioselectivity of the reaction can be rationalized. organic-chemistry.org Studies on the radical scavenging activity of other benzofuran derivatives have successfully used DFT to determine reaction mechanisms (e.g., HAT vs. SET-PT). nih.gov

Spectroscopic and Structural Elucidation of 6 Hydroxybenzofuran 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 6-hydroxybenzofuran-2,3-dione derivatives. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, while 2D NMR techniques establish connectivity between atoms.

In the analysis of aurone (B1235358) derivatives, such as those synthesized from 6-hydroxybenzofuran-3(2H)-one, ¹H and ¹³C NMR are crucial for confirming the final structure. researchgate.net For instance, in the characterization of novel benzohydrazide (B10538) derivatives, ¹H-NMR spectra can reveal the number and types of protons, their chemical environments, and their coupling interactions, which helps in piecing together the molecular structure. researchgate.net Similarly, ¹³C NMR spectroscopy identifies the different carbon atoms in the aromatic rings and other functional groups. researchgate.netbeilstein-journals.org

Two-dimensional NMR experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons, further refining the three-dimensional structure in solution. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Benzofuran (B130515) Derivative (Note: This table is a representative example based on typical chemical shifts for similar structures and does not represent this compound itself due to lack of specific literature data.)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-47.0-7.2 (d)115-120
H-56.8-7.0 (dd)110-115
H-77.3-7.5 (d)125-130
6-OH9.0-10.0 (s)-
C-2-180-185
C-3-190-195
C-3a-120-125
C-4-115-120
C-5-110-115
C-6-155-160
C-7-125-130
C-7a-150-155
Data is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, IR spectroscopy is used to confirm the presence of key structural features.

The IR spectra of aurone derivatives, for example, show characteristic absorption bands for the α,β-unsaturated ketone system. researchgate.net Typically, two distinct absorptions are observed in the regions of 1670–1698 cm⁻¹ and 1635–1649 cm⁻¹, corresponding to the carbonyl group and the carbon-carbon double bond, respectively. researchgate.net The presence of a hydroxyl group (-OH) is identified by a broad absorption band in the region of 3200-3600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Benzofuran Derivatives

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C=O stretch (ketone)1670-1698
C=C stretch (alkene)1635-1649
Aromatic C-H stretch3000-3100
Aromatic C=C stretch1450-1600
Data sourced from typical values for related compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net

Techniques such as Electrospray Ionization Time-of-Flight (ESI-ToF) are commonly employed. rsc.org For example, in the characterization of a novel aurone derivative, 2-(5-bromo-2-(3-methylbut-2-enyloxy)benzylidene)-6-hydroxybenzofuran-3(2H)-one, HRMS would be used to confirm its calculated molecular formula of C₂₀H₁₇BrO₄. researchgate.net The mass spectrum of the parent compound, benzofuran, is also well-documented. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several benzofuran derivatives have been determined using single-crystal X-ray diffraction. researchgate.net For instance, the analysis of novel aurone derivatives revealed detailed information about their molecular geometry and supramolecular interactions, such as hydrogen bonding. researchgate.net Similarly, the crystal structure of 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione has been elucidated, confirming its molecular structure. olemiss.edu The crystal packing of these molecules is often stabilized by various intermolecular hydrogen bonds. researchgate.net

Table 3: Example Crystallographic Data for a Benzofuran Derivative

ParameterValue
Empirical FormulaC₂₀H₁₇BrO₄
Formula Weight401.24
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a/Å13.2187(15)
b/Å13.3753(15)
c/Å20.304(2)
V/ų3589.9(7)
Z8
Data is for 2-(5-bromo-2-(3-methylbut-2-enyloxy)benzylidene)-6-hydroxybenzofuran-3(2H)-one. researchgate.net

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is particularly useful for determining the absolute configuration of chiral molecules.

For chiral derivatives of this compound, ECD can be a powerful tool. The synthesis and ECD analysis of steroids with 2,3-dihydro-1-benzofuran chromophores have demonstrated that the helicity of the heteroring dictates the sign of the CD signal, allowing for the assignment of absolute configuration. rsc.org Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict and interpret ECD spectra, providing a confident assignment of the stereochemistry. nih.gov

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The position and intensity of absorption bands are characteristic of the chromophores within the molecule.

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, which share structural similarities with benzofuranones, absorb UV radiation in both the UVA and UVB ranges, with maximum absorption wavelengths (λmax) between 336 and 374 nm. scielo.br The UV-Vis spectra of these compounds are crucial for evaluating their potential as UV filters. scielo.br The absorption properties are influenced by the substituents on the aromatic rings and the solvent used. scielo.brresearchgate.net The UV/Visible spectrum for the parent benzofuran is also available for reference. nist.gov

Table 4: UV-Vis Absorption Maxima for Representative Benzoxazole Derivatives in Ethanol

Compoundλmax (nm)Molar Absorptivity (εmax, mol⁻¹ cm⁻¹)
Compound 13361.83 × 10⁴
Compound 23745.30 × 10⁴
Compound 33391.69 × 10⁵
Data for 2-(2'-hydroxyphenyl)benzoxazole derivatives. scielo.br

Computational and Theoretical Chemistry of 6 Hydroxybenzofuran 2,3 Dione Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 6-hydroxybenzofuran-2,3-dione analogs, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p), are instrumental in optimizing molecular geometries and predicting key electronic parameters. bhu.ac.in

Furthermore, DFT is employed to calculate global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω). These descriptors offer a quantitative measure of the molecule's stability and reactivity. A higher chemical hardness, for example, indicates greater stability and lower reactivity. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Benzofuran (B130515) Derivative

ParameterValue
Total EnergyVaries with basis set
Dipole Moment~4.8670 Debye bhu.ac.in
Point Group SymmetryC1 bhu.ac.in

Note: The values presented are illustrative and can vary depending on the specific analog and the computational method used.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies are pivotal in elucidating the intricate mechanisms of chemical reactions involving this compound and its derivatives. These theoretical investigations can map out the entire reaction pathway, including the identification of transition states and intermediates. nih.gov

By employing methods like the Global Reaction Route Mapping (GRRM) program, researchers can systematically explore the potential energy surface of a reaction. nih.gov This allows for the prediction of all possible isomers and the transition states that connect them. nih.gov Such detailed mapping is crucial for understanding isomerization processes and other complex transformations.

For example, in reactions involving benzofuran derivatives, quantum chemical calculations can determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates like carbenes or diradicals. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants and products. nih.gov These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are indispensable tools for investigating how this compound analogs interact with biological targets, a key aspect of drug discovery. nih.gov These computational techniques predict the preferred binding orientation and affinity of a ligand (the benzofuran derivative) to a specific protein or enzyme. nih.gov

The process typically begins with the generation of a three-dimensional model of the target protein, often through homology modeling if an experimental structure is unavailable. nih.gov Subsequently, molecular docking simulations are performed to place the ligand into the binding site of the target. These simulations generate multiple possible binding poses, which are then scored based on their predicted binding energy. nih.gov

To refine the docking results and improve the accuracy of binding predictions, techniques like post-docking derivatization can be employed. This involves generating a series of related compounds from the initial docking poses and reassessing their binding. nih.gov Furthermore, analyzing the structural interaction fingerprints (SIFt) helps to identify the key amino acid residues involved in hydrogen bonding and hydrophobic interactions with the ligand. nih.gov This detailed understanding of ligand-target interactions is crucial for the rational design of new derivatives with enhanced potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Analysis through Computational Approaches

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a molecule influences its biological activity. Computational approaches play a significant role in modern SAR studies of benzofuran derivatives, providing a systematic way to correlate structural features with activity. nih.govnih.gov

By analyzing a series of related compounds, computational SAR can identify the key structural motifs and substituents that are crucial for a desired biological effect, such as anticancer activity. nih.govnih.gov For instance, studies have shown that substitutions at the C-2 position of the benzofuran ring, such as the introduction of ester or heterocyclic rings, can be critical for cytotoxic activity. nih.gov

Computational models can quantify the contributions of different structural modifications. For example, the presence of a phenolic hydroxyl group or specific substituents like chlorine or nitro groups can significantly impact the binding interactions with a target and, consequently, the biological activity. nih.gov These insights guide medicinal chemists in the design and synthesis of new analogs with improved therapeutic potential. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org This theory is widely applied to understand the behavior of this compound and its analogs in various chemical reactions.

The energy and spatial distribution of the HOMO and LUMO are key determinants of a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity.

In the context of benzofuran derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. youtube.com For example, the regions of the molecule where the HOMO density is highest are the most susceptible to attack by electrophiles. youtube.com This information is crucial for understanding and predicting the outcomes of various reactions, including cycloadditions and electrophilic aromatic substitutions. wikipedia.orgyoutube.comslideshare.net

Biological Activities and Mechanistic Insights of 6 Hydroxybenzofuran 2,3 Dione Derivatives

Antimicrobial Activity Mechanisms

Derivatives of 6-hydroxybenzofuran-2,3-dione have emerged as a promising class of antimicrobial agents, exhibiting activity against a variety of pathogenic microorganisms. Their mechanisms of action are a subject of ongoing research, with evidence pointing towards the disruption of essential cellular processes in bacteria and fungi.

Antibacterial Potentials and Spectrum of Activity

Numerous studies have highlighted the antibacterial efficacy of this compound derivatives. For instance, newly synthesized derivatives have shown potent activity against various bacterial strains. In one study, compounds M5a and M5g were particularly effective against Enterococcus faecalis at a concentration of 50µg/ml. nih.gov Another investigation revealed that certain 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazoles exhibited a wide spectrum of antibacterial action. researchgate.net Specifically, compound 3f in this series demonstrated good activity against Staphylococcus epidermidis ATCC 12228, Micrococcus luteus ATCC 10240, and Bacillus subtilis ATCC 6633, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/ml. researchgate.net The same compound also showed strong antibacterial effects against multiple strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 7.81 μg/ml. researchgate.net

Furthermore, research into azo benzofuran (B130515) derivatives has indicated higher activity against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria such as Staphylococcus aureus. rsc.org The diverse antibacterial profiles of these derivatives underscore their potential as lead compounds for the development of new antibacterial agents. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain Activity/MIC Reference
M5a, M5g Enterococcus faecalis Potent at 50µg/ml nih.gov
3f (1,3-thiazole derivative) Staphylococcus epidermidis ATCC 12228 31.25 - 62.5 µg/ml researchgate.net
3f (1,3-thiazole derivative) Micrococcus luteus ATCC 10240 31.25 - 62.5 µg/ml researchgate.net
3f (1,3-thiazole derivative) Bacillus subtilis ATCC 6633 31.25 - 62.5 µg/ml researchgate.net
3f (1,3-thiazole derivative) Staphylococcus aureus ATCC 43300 7.81 μg/ml researchgate.net
3f (1,3-thiazole derivative) Staphylococcus aureus ATCC 25923 7.81 μg/ml researchgate.net
Azo benzofuran derivatives Escherichia coli Higher activity than against S. aureus rsc.org

Antifungal Efficacy and Related Studies

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity. Several studies have explored their efficacy against various fungal pathogens, particularly Candida and Aspergillus species. nih.govnih.gov

For example, certain 1,3-thiazole derivatives of 6-hydroxybenzofuran-3(2H)-one have shown very strong activity against Candida albicans ATCC 10231 and Candida parapsilosis ATCC 22019, with MIC values ranging from 1.95 to 7.81 µg/ml. researchgate.net Other derivatives in the same series also displayed good antifungal activity with MIC values between 31.25 µg/ml and 250 µg/ml. researchgate.net In another study, compounds M5i, M5k, and M5l showed significant activity against Candida albicans at a concentration of 25µg/ml. nih.gov

The structural modifications of the benzofuran core have been a key strategy in enhancing antifungal potency. The development of these compounds is often guided by their ability to inhibit fungal growth and the germination of conidia. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain Activity/MIC Reference
3c (1,3-thiazole derivative) Candida albicans ATCC 10231 1.95 - 7.81 µg/ml researchgate.net
3c (1,3-thiazole derivative) Candida parapsilosis ATCC 22019 1.95 - 7.81 µg/ml researchgate.net
3a-e, 3j (1,3-thiazole derivatives) Candida spp. 31.25 - 250 µg/ml researchgate.net
M5i, M5k, M5l Candida albicans Significant at 25µg/ml nih.gov

Proposed Biological Targets (e.g., N-myristoyltransferase)

A key aspect of understanding the antimicrobial action of this compound derivatives is the identification of their molecular targets. Molecular docking studies have suggested that N-myristoyltransferase (NMT) is a potential target for these compounds. researchgate.net NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. This process, known as N-myristoylation, is crucial for protein function and localization, and its inhibition can lead to fungal cell death.

The design and synthesis of novel benzofuran derivatives have been explicitly aimed at targeting fungal NMT. mdpi.comnih.gov These efforts have led to the discovery of potent antifungal agents, with some exhibiting efficacy in animal models of systemic candidiasis. mdpi.comnih.gov The development of these inhibitors has been guided by X-ray crystallographic analysis of the Candida albicans NMT (CaNmt) complexed with benzofuran derivatives, allowing for structure-based drug design. nih.gov

Anti-inflammatory Properties and Molecular Basis

Beyond their antimicrobial effects, derivatives of this compound have also been investigated for their anti-inflammatory properties. The molecular basis for this activity appears to involve the modulation of key enzymes and pathways involved in the inflammatory response.

Modulation of Enzymatic Activities (e.g., Trypsin, Amylase, Lipase)

Research has shown that benzofuran derivatives can modulate the activity of various enzymes, including those involved in digestion and metabolism, which can have indirect anti-inflammatory implications.

Lipase (B570770): Several studies have demonstrated the potent pancreatic lipase inhibitory activity of 2-arylbenzofuran derivatives isolated from natural sources like Morus alba. researchgate.net Compounds such as mulberrofuran D and sanggenofuran A have shown significant inhibition of pancreatic lipase with IC50 values as low as 0.089 µM. researchgate.net This inhibition of lipase can be beneficial in managing conditions associated with fat metabolism.

Amylase: Benzofuran hydrazone derivatives have been identified as novel alpha-amylase inhibitors. nih.gov In one study, a series of these compounds exhibited good to moderate inhibitory potential against α-amylase, with some analogs showing IC50 values in the low micromolar range, comparable to the standard drug acarbose. nih.gov By inhibiting α-amylase, these compounds can modulate carbohydrate digestion and glucose absorption.

Trypsin: While direct studies on the inhibition of trypsin by this compound are limited, the broader class of benzofuran derivatives has been explored for its interaction with various enzymes. Further research is needed to specifically elucidate the modulatory effects on trypsin.

Table 3: Enzymatic Modulation by Benzofuran Derivatives

Enzyme Derivative Type Source/Study Inhibitory Activity (IC50) Reference
Pancreatic Lipase 2-Arylbenzofurans (e.g., mulberrofuran D) Morus alba 0.089 µM researchgate.net
Pancreatic Lipase 2-Arylbenzofurans (e.g., sanggenofuran A) Morus alba 0.912 µM researchgate.net
Alpha-Amylase Benzofuran carbohydrazide (B1668358) analogs Synthetic 1.078 - 2.926 µM nih.gov

Cyclooxygenase (COX) Pathway Interactions

A significant mechanism underlying the anti-inflammatory effects of this compound derivatives is their interaction with the cyclooxygenase (COX) pathway. The COX enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent inflammatory mediators.

Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2. nih.govnih.gov This inhibition leads to a decrease in the secretion of inflammatory mediators such as prostaglandin (B15479496) E2. nih.govnih.gov Some of these compounds have demonstrated significant inhibitory activity on cyclooxygenase with IC50 values in the low micromolar range. nih.gov

The ability of these derivatives to inhibit COX enzymes makes them attractive candidates for the development of novel anti-inflammatory drugs. Molecular docking studies have provided insights into the interactions between benzofuran scaffolds and the active site of the COX-2 enzyme, revealing key binding interactions that contribute to their inhibitory activity.

Anticancer and Antitumor Potential in In Vitro Systems

Benzofuran derivatives have shown considerable promise as anticancer agents, with their efficacy attributed to various mechanisms of action. nih.govnih.gov The structural versatility of the benzofuran nucleus allows for modifications that can enhance cytotoxicity against cancer cells and target specific pathways involved in tumor progression. nih.govmonash.edu

Derivatives of benzofuran have demonstrated significant potential in curbing the proliferation and survival of cancer cells in laboratory settings. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in malignant cells. nih.govmonash.edu

For instance, a series of novel benzofuran derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa). nih.gov Five of these compounds exhibited notable cytotoxic activity and showed selectivity for cancer cells over normal human umbilical vein endothelial cells (HUVEC). nih.gov The research highlighted that the introduction of a bromine atom to a methyl or acetyl group on the benzofuran system tended to increase cytotoxicity. nih.gov

Another study focused on the optimization of benzofuran derivatives to target p53-independent malignant cancer cells. nih.govmonash.edu The most potent compound identified, referred to as 8d, was found to inhibit the proliferation of both p53-null and p53-mutated cells by inhibiting the HIF-1 pathway, which is crucial for the survival and development of such cancers. nih.govmonash.edu

Furthermore, research into 2-aminobenzofuran derivatives revealed their potential to decrease the viability of prostatic tumor cells (PC-3) in a dose-dependent manner. nih.gov Similarly, benzofuran-based carboxylic acids have been evaluated for their anti-proliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various cancer cell lines.

Compound TypeCancer Cell Line(s)Observed EffectReference(s)
Brominated BenzofuransK562, MOLT-4, HeLaSignificant cytotoxic activity, selective for cancer cells. nih.gov
Benzofuran Derivative 8dp53-null and p53-mutated cellsInhibition of proliferation via HIF-1 pathway inhibition. nih.govmonash.edu
2-Aminobenzofuran DerivativesProstatic tumor cells (PC-3)Dose-dependent decrease in cell viability. nih.gov
Benzofuran-based Carboxylic AcidsBreast cancer (MCF-7, MDA-MB-231)Anti-proliferative action. nih.gov
2-Benzoylbenzofuran Derivative 11eEstrogen receptor-dependent breast cancer cellsExcellent potency with low toxicity. nih.gov

Glycogen synthase kinase 3β (GSK-3β) is a key enzyme that plays a role in various cellular processes, and its dysregulated activity is linked to several diseases, including cancer. nih.gov Overexpression of GSK-3β has been observed in breast, colon, and pancreatic cancers, where it is involved in cancer cell proliferation and survival. nih.gov Consequently, the inhibition of GSK-3β has emerged as a promising strategy for cancer treatment. nih.gov

Researchers have explored the potential of benzofuran derivatives as GSK-3β inhibitors. By hybridizing the isatin (B1672199) scaffold, a known protein kinase inhibitor, with the benzofuran nucleus, novel compounds have been designed as potential dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and GSK-3β for targeting breast cancer. nih.gov This strategy is based on the high sequence homology between CDK2 and GSK-3β. nih.gov The naturally occurring oxindole (B195798) derivative, indirubin, is an example of a compound that inhibits both CDKs and GSK-3β. nih.gov

Microtubules are essential components of the cytoskeleton involved in critical cellular functions like mitosis, making them a key target for anticancer drug development. nih.gov Benzofuran derivatives have been identified as a novel class of tubulin polymerization inhibitors. nih.gov

A study focused on a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives. These compounds were synthesized and evaluated for their ability to inhibit tubulin polymerization, their antiproliferative activity, and their effects on the cell cycle. nih.gov The research found that the addition of a methyl group at the C-3 position of the benzofuran ring enhanced the compound's activity. nih.gov The most potent compound in this series, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, demonstrated the ability to inhibit cancer cell growth at nanomolar concentrations and was found to bind to the colchicine (B1669291) site on tubulin. nih.gov

Another series of biologically active 2-aminobenzofuran derivatives were synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov The presence of a 6-methoxy or 6-ethoxy group on the benzofuran ring was associated with maximum inhibitory activity. nih.gov Two derivatives, 43f and 43l, were particularly potent, showing IC50 values in the nanomolar range against six different cancer cell lines. nih.gov

Other Pharmacological Activities of Related Benzofuran Structures

The therapeutic potential of benzofuran derivatives extends beyond cancer treatment. These compounds have been investigated for a range of other pharmacological activities.

Benzofuran-containing compounds have demonstrated significant antidiabetic properties. nih.gov A study on benzofuran-based chromenochalcone hybrids investigated their effect on glucose uptake in skeletal muscle cells and their antidiabetic and antidyslipidemic activities in animal models. nih.gov

In this study, several series of these hybrid compounds were synthesized and tested. In the C-2′-hydroxyl engaged benzofuran-based chromenochalcone series, compound 24 significantly increased glucose uptake by 82% at a 5 μM concentration and 249% at a 10 μM concentration. nih.gov Another compound, 22, enhanced glucose uptake by 93% and 220.5% at 5 μM and 10 μM concentrations, respectively. nih.gov Furthermore, treatment with compound 24 was found to effectively decrease blood glucose levels in streptozotocin-induced diabetic rats. nih.gov

The following table shows the percentage increase in glucose uptake for selected benzofuran-based chromenochalcone derivatives.

CompoundConcentrationGlucose Uptake Increase (%)Reference
24 5 µM82% nih.gov
10 µM249% nih.gov
22 5 µM93% nih.gov
10 µM220.5% nih.gov
25 10 µM89% nih.gov
29 10 µM82.5% nih.gov
31 10 µM108% nih.gov
35 10 µM124% nih.gov

Benzofuran derivatives have been recognized for their potential as antitubercular agents. nih.govresearchgate.netlse.ac.uk Some of these compounds exhibit a unique mechanism of action and have shown excellent activity in vitro and in vivo against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.netlse.ac.uk

An in silico study involving molecular docking of benzofuran and naphthofuran derivatives suggested that these compounds could be potential antitubercular lead molecules. nih.gov The analysis indicated that the nitro group, bromine atom, and carboxylate group in these derivatives are responsible for stabilizing interactions in the active site of the NarL protein, a key component in the regulatory pathway of M. tuberculosis. nih.gov This binding is thought to block the phosphorylation of NarL, thereby inhibiting a crucial bacterial process. nih.gov The compound Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was particularly noted for its potential to be stabilized at the active site. nih.gov

Anti-Alzheimer's Activity

Derivatives of this compound have shown potential in addressing Alzheimer's disease through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) aggregation.

Aβ Anti-aggregants: The accumulation of Aβ plaques is a primary pathological hallmark of Alzheimer's disease. nih.gov Benzofuran scaffolds have been identified as significant inhibitors of Aβ fibril formation. nih.gov The neuroprotective activity of these compounds often involves chemical substitutions at various positions on the benzofuran core. nih.gov

Acetylcholinesterase Inhibitors: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (B1216132) (ACh) levels contributes to cognitive deficits. mdpi.com Inhibiting cholinesterases, the enzymes responsible for ACh breakdown, can help elevate ACh levels in the brain. mdpi.com Several benzofuran-based derivatives have been designed and synthesized as potent acetylcholinesterase inhibitors (AChEIs). nih.gov For instance, a series of novel benzofuran compounds, 7a-s, were investigated for their in vitro AChE inhibitory activity, with compounds 7c and 7e showing promising results with IC50 values of 0.058 and 0.086 μM, respectively, comparable to the well-known drug donepezil (B133215) (IC50 = 0.049 μM). nih.gov

Furthermore, some 2-arylbenzofuran derivatives exhibit dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase (BChE). nih.gov This is significant because in the later stages of Alzheimer's, BChE becomes a key enzyme in ACh metabolism. mdpi.comscispace.com For example, cathafuran C demonstrated potent and selective inhibition of BChE with a Ki value of 1.7 μM. mdpi.com Another study on hydroxylated 2-phenylbenzofurans identified two compounds, 15 and 17, with strong inhibitory activity against BChE (IC50 values of 6.23 μM and 3.57 μM, respectively) and selective inhibition over AChE. scispace.comresearchgate.net

The following table summarizes the acetylcholinesterase inhibitory activity of selected benzofuran derivatives:

CompoundAChE IC50 (μM)BChE IC50 (μM)Reference
7c 0.058- nih.gov
7e 0.086- nih.gov
Donepezil (Reference) 0.049- nih.gov
Cathafuran C -1.7 (Ki value) mdpi.com
Compound 15 -6.23 scispace.comresearchgate.net
Compound 17 -3.57 scispace.comresearchgate.net
Galantamine (Reference) -35.3 mdpi.com

Estrogenic Activity

Certain derivatives of the benzofuran scaffold have demonstrated estrogenic activity. A study on 3-acyl-5-hydroxybenzofurans reported their potential as agents against breast cancer by interacting with the estrogen receptor alpha (ERα). nih.gov The antiproliferative activity of these compounds against MCF-7 human breast cancer cells varied, with one compound showing an IC50 value of 43.08 μM. nih.gov This suggests that the 3-acyl-5-hydroxybenzofuran structure is a viable scaffold for designing molecules that modulate estrogen receptor activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.

Impact of 6-Hydroxyl Group Substitution

The presence and substitution of the hydroxyl group at the 6-position of the benzofuran ring can be critical for biological activity. While direct SAR studies on the 6-hydroxyl group of this compound itself are limited in the provided context, related benzofuran structures highlight its importance. For instance, in a series of 6-hydroxy-benzo[d] nih.govresearchgate.netoxathiol-2-one Schiff bases, the presence of a hydroxyl group, often in combination with other substituents like a nitro group, was crucial for their anticancer activity. nih.gov Similarly, in the context of estrogenic activity, the hydroxyl group on the benzofuran scaffold is often a key pharmacophoric feature for interaction with the estrogen receptor. nih.gov

Role of Substituents on the Furan (B31954) and Benzene (B151609) Rings

The type and placement of substituents on both the furan and benzene rings of the benzofuran scaffold play a pivotal role in determining the biological activity.

For anti-Alzheimer's activity, 3D-QSAR analysis of benzofuran-based AChEIs revealed the importance of an alkyl group at positions 2 and 3 of the phenyl moiety for activity. nih.gov In a study of 2-arylbenzofuran derivatives, various substitutions on the 2-aryl ring led to compounds with good dual inhibitory activity against both cholinesterases and β-secretase. nih.gov Specifically, the introduction of electron-withdrawing groups or a hydroxyl group has been shown to be beneficial for the antimicrobial activity of aurone (B1235358) and indanone derivatives, which share a similar benzofuranone core. researchgate.net

In the context of osteoblast differentiation, a study on 3,5-disubstituted benzofuran derivatives found that a 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide exhibited potent activity. nih.gov This highlights how complex side chains at specific positions can significantly enhance biological effects. nih.gov

The following table provides examples of how substituents on the benzofuran ring system influence activity:

Compound ClassSubstituent EffectsResulting ActivityReference
Benzofuran-based AChEIs Alkyl group at positions 2 and 3 of the phenyl moietyEnhanced acetylcholinesterase inhibition nih.gov
2-Arylbenzofurans Various substitutions on the 2-aryl ringDual cholinesterase and β-secretase inhibition nih.gov
Aurone and Indanone Derivatives Electron-withdrawing groups or hydroxyl groupsIncreased antimicrobial activity researchgate.net
3,5-Disubstituted Benzofurans Complex ether and amide side chainsPotent osteoblast differentiation nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry plays a crucial role in the biological activity of chiral compounds, as it can affect target binding, metabolism, and distribution. nih.gov For many biologically active natural products, only one enantiomer is active. nih.gov

In the context of piperidin-4-one derivatives, which are also heterocyclic compounds, the stereochemistry of the synthesized molecules had a notable effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, for nature-inspired compounds like 3-Br-acivicin, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that uptake into cells might be stereoselective. nih.gov While direct studies on the stereochemistry of this compound derivatives are not detailed in the provided search results, the principles observed in other chiral bioactive molecules strongly suggest that the stereochemistry of any chiral centers introduced into the this compound scaffold would have a profound impact on its biological activity.

Synthetic Applications and Medicinal Chemistry Relevance

6-Hydroxybenzofuran-2,3-dione and Analogs as Key Intermediates in Complex Molecule Synthesis

The structural features of this compound and its analogs, such as 6-hydroxybenzofuran-3(2H)-one, make them valuable intermediates in organic synthesis. The presence of a ketone, a hydroxyl group, and a bicyclic ring system allows for a variety of chemical transformations. These compounds serve as foundational starting materials for constructing more elaborate molecular architectures.

One of the most notable applications is in the synthesis of aurones, a class of flavonoid compounds known for their diverse biological activities. 6-Hydroxybenzofuran-3(2H)-one is a pivotal intermediate in the creation of these molecules. The synthesis typically involves the condensation of the benzofuranone intermediate with various aldehydes to yield the characteristic benzylidenebenzofuran-3(2H)-one core structure of aurones.

Furthermore, the reactivity of these benzofuranone intermediates allows for their use in multi-step synthetic sequences. For instance, the reductive dehydration of 6-hydroxybenzo[b]furan-3-one can produce 6-hydroxybenzo[b]furan, which is itself a useful building block for further functionalization. researchgate.net The strategic manipulation of the functional groups on the benzofuran (B130515) core enables chemists to access a wide range of complex derivatives with tailored properties.

The table below summarizes the role of 6-hydroxybenzofuran (B80719) derivatives as intermediates in the synthesis of complex molecules.

Intermediate CompoundSynthetic TargetSignificance
6-Hydroxybenzofuran-3(2H)-oneAuronesAccess to a class of biologically active flavonoids.
6-Hydroxybenzo[b]furan-3-one6-Hydroxybenzo[b]furanA key step in creating a functionalized benzofuran for further derivatization. researchgate.net
2-Hydroxychalcones3-Acylbenzofurans and 3-FormylbenzofuransA rearrangement strategy allows for the selective synthesis of different benzofuran isomers. nih.gov

Design and Synthesis of Novel Heterocyclic Compounds Incorporating the 6-Hydroxybenzofuran Scaffold

The 6-hydroxybenzofuran scaffold is a versatile platform for the design and synthesis of novel heterocyclic compounds. Its inherent reactivity allows for its incorporation into larger, more complex ring systems through various chemical reactions. researchgate.netnih.gov Medicinal chemists often utilize this scaffold to generate libraries of new compounds for biological screening.

A common strategy involves using a benzofuran derivative as a starting material and reacting it with other reagents to build new rings. For example, 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile has been used to synthesize a series of novel pyrazole (B372694) derivatives by reacting it with hydrazonoyl halides. researchgate.net Similarly, reactions with diazonium salts of heterocyclic amines can yield new, complex derivatives. researchgate.net

The synthesis of these novel heterocycles often involves multi-step processes. For instance, hydroxybenzophenones can be converted into triazolothiadiazine analogues through a sequence of reactions including the formation of acetohydrazides, cyclization to oxadiazole-thiones, and subsequent condensation to form the final heterocyclic system. nih.gov These synthetic routes demonstrate the utility of hydroxylated benzofuran-related structures in creating diverse chemical entities.

The table below presents examples of novel heterocyclic compounds synthesized from benzofuran precursors.

Starting Benzofuran DerivativeReagent(s)Resulting Heterocyclic Compound(s)
3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrileHydrazonoyl halidesPyrazole derivatives researchgate.net
3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrileDiazonium salts of heterocyclic aminesNovel coupled benzofuran derivatives researchgate.net
3-(Benzofuran-2-yl)-3-oxopropanenitrilePhenyl isothiocyanate, ethyl chloroacetate, chloroacetone, chloroacetonitrileThiazole and other heterocyclic derivatives researchgate.net
HydroxybenzophenonesMulti-step synthesis involving hydrazine (B178648) hydrate (B1144303) and carbon disulfideTriazolothiadiazine analogues nih.gov

Development of New Drug Leads Based on the Benzofuran Framework

The benzofuran framework is a prominent feature in many biologically active natural and synthetic compounds, making it a "privileged scaffold" in medicinal chemistry. nih.govnih.govrsc.org The inherent biological activities of benzofuran derivatives have spurred extensive research into their potential as new drug leads for a wide range of diseases. nih.gov

Derivatives of the benzofuran core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govrsc.org For example, numerous synthetic benzofuran compounds have shown significant cytotoxic activity against various human cancer cell lines, with some exhibiting potency comparable or superior to existing anticancer drugs like 5-fluorouracil. nih.gov Natural products containing the benzofuran moiety, such as rocaglamide (B1679497) and moracin, are also recognized for their potent anticancer properties. nih.gov

The development of new drug leads often involves the synthesis and biological evaluation of libraries of benzofuran derivatives. By modifying the substituents on the benzofuran ring system, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. acs.org Substituted benzofurans are being investigated as DNA gyrase inhibitors for treating tuberculosis and as potential therapies for human chondrosarcoma. nih.govrsc.org The versatility of the benzofuran scaffold continues to make it a valuable starting point for the discovery of new therapeutic agents. nih.govnih.govrsc.org

The table below highlights some of the therapeutic areas where benzofuran-based compounds have shown promise.

Therapeutic AreaExample of Activity
AnticancerSynthetic benzofurans show selective cytotoxicity against cancer cell lines such as MCF-7, A549, and H460. nih.gov
AntimicrobialBenzofuran derivatives have been synthesized as DNA gyrase B inhibitors against Mycobacterium tuberculosis. nih.gov
AntifungalCertain benzofuran-based amidrazones have demonstrated potent antifungal activity against A. fumigatus and C. albicans. nih.gov
Anti-inflammatoryBenzofuran derivatives have been reported to possess anti-inflammatory properties. rsc.org
CardiovascularBenzofuran analogs have been developed as potent activators of SERCA2a for potential cardiovascular applications. acs.org

Contribution to Materials Science and Dye Industry (as Building Blocks)

Beyond its applications in medicine, the benzofuran scaffold, including derivatives like this compound, serves as a valuable building block in materials science and the dye industry. The electronic and structural properties of these compounds make them suitable for creating functional materials, including dyes and pigments.

The extended π-conjugated system of the benzofuran ring is a common feature in many chromophores (the part of a molecule responsible for its color). The presence of electron-donating groups, such as a hydroxyl group, and electron-withdrawing groups, such as ketones, can be used to tune the absorption and emission properties of the resulting dye molecules. nih.gov 6-hydroxy-2,3-dihydro-1-benzofuran-3-one, an analog of this compound, has been identified as a raw material for the synthesis of dyes and pigments.

The synthesis of complex dyes often involves the condensation of building blocks containing reactive functional groups. nih.gov The structure of this compound, with its reactive dicarbonyl moiety, makes it a candidate for such condensation reactions to form larger, more complex dye structures. The phenoxazine (B87303) dyes, for example, which are structurally related to benzofurans, are synthesized from phenol (B47542) and aniline (B41778) building blocks and are known for their use as fluorescent probes and histochemical stains. nih.gov The versatility of the benzofuran core as a synthetic intermediate thus extends to the creation of molecules with specific optical properties for use in materials science.

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxybenzofuran-2,3-dione, and how can purity be validated?

Methodological Answer: A one-pot pseudo three-component synthesis method is effective for benzofuran derivatives, enabling efficient cyclization and functionalization. For example, substituted benzofurans like 6-chloro derivatives (e.g., compound 3m in ) are synthesized via halogenation and alkoxylation steps. Purification involves column chromatography or recrystallization, with purity validated by 1H/13C NMR (to confirm substituent integration) and HPLC (to quantify impurities <0.5%) . For hydroxylated derivatives, inert atmospheres (N₂/Ar) prevent oxidation during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., hydroxyl protons at δ 9–12 ppm) and carbon backbone (quinone carbonyls at ~180 ppm) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks. Use SHELXL for refinement, applying restraints for disordered hydroxy groups .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when refining this compound’s structure?

Methodological Answer: Discrepancies in thermal parameters or occupancy ratios often arise from twinning or disorder. Use SHELXL ’s TWIN and BASF commands to model twinned data . For hydroxyl group disorder, apply PART and SUMP restraints to refine partial occupancies. Validate with OLEX2 ’s real-space difference maps to ensure electron density alignment . Example: The structure of 2-(6-Hydroxybenzofuran-3-yl)acetamide ( ) required isotropic refinement for the hydroxy group due to positional ambiguity.

Q. What strategies address low reactivity in organocatalytic applications of this compound?

Methodological Answer: Enhance electrophilicity by derivatizing the quinone moiety. For Diels-Alder reactions, employ Jørgensen-Hayashi catalysts (e.g., diarylprolinol silyl ethers) to activate α,β-unsaturated aldehydes . Solvent polarity adjustments (e.g., switching from THF to DCM) can improve enantioselectivity (>90% ee). Monitor reaction progress via TLC with UV-active spots or LC-MS for intermediates .

Q. How to analyze tautomeric equilibria in this compound using computational methods?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare keto and enol tautomer energies. Pair with variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe equilibrium shifts. For example, highlights hydroxy-substituted benzofurans exhibiting tautomer-dependent bioactivity. Use NMR chemical shift predictions (e.g., with GIAO method) to correlate experimental and computed spectra .

Q. How should researchers handle contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions often stem from assay conditions (e.g., pH-sensitive quinone redox states). Standardize assays under anaerobic conditions to stabilize reduced forms. Use multivariate statistical analysis (e.g., PCA) to differentiate confounding variables. Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.